3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-17(10-12-1-2-15-16(9-12)27-11-26-15)22-6-3-13(4-7-22)23-19(25)18-14(20-21-23)5-8-28-18/h1-2,5,8-9,13H,3-4,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFQRLKOZKBDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one , identified by its CAS number 2034558-42-2, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.4 g/mol. The structure features a thieno[3,2-d][1,2,3]triazinone core linked to a piperidine moiety and a benzo[d][1,3]dioxole acetyl group. This unique arrangement suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₄S |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 2034558-42-2 |
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities due to their ability to interact with various enzymes and receptors. Specifically, the thieno[3,2-d][1,2,3]triazinone framework is known for its potential as an inhibitor of certain enzymes involved in cellular signaling pathways.
Antimicrobial Activity
Studies have shown that derivatives of benzodioxole compounds possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacteria and fungi through mechanisms such as disrupting cell wall synthesis or inhibiting metabolic pathways essential for microbial growth .
Case Studies
- Antifungal Activity : A study highlighted the antifungal properties of benzodioxole derivatives against Candida and Aspergillus species. The compounds were synthesized and tested for their minimum inhibitory concentration (MIC), revealing promising results comparable to traditional antifungal agents .
- Antioxidant Activity : Research on related compounds demonstrated antioxidant capabilities through assays like DPPH radical scavenging. These findings suggest that the compound may also exhibit similar protective effects against oxidative stress in biological systems .
In Vivo Studies
While in vitro studies provide valuable insights into the biological activity of the compound, in vivo studies are crucial for understanding its therapeutic potential. Current literature does not provide extensive data on in vivo efficacy; however, the structural similarities with established pharmacological agents suggest a need for further exploration.
Future Directions
Given the promising preliminary data on the biological activity of compounds related to This compound , future research should focus on:
- Comprehensive Toxicological Studies : Assessing safety profiles and potential side effects.
- Mechanistic Studies : Elucidating specific pathways affected by the compound.
- Clinical Trials : Evaluating therapeutic efficacy in relevant disease models.
Comparison with Similar Compounds
Target Compound vs. Benzo-Triazinone Derivatives
The thieno-triazinone core in the target compound differs from the benzo[d][1,2,3]triazin-4(3H)-one core in 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one (CAS 440332-24-1, ). Key distinctions:
- Molecular Weight: The thieno-triazinone core (C₅H₂N₃OS) is lighter than the benzo-triazinone (C₆H₄N₃O), contributing to differences in solubility and bioavailability .
Substituent Analysis
Acetyl-Piperidine Derivatives
Compounds such as 2-(6-(2-(6-(1,3-Dioxolan-2-yl)benzo[d][1,3]dioxol-5-yl)acetyl)benzo[d][1,3]dioxol-5-yl)ethyl pivalate () share the benzo[d][1,3]dioxol-5-yl acetyl group but lack the thieno-triazinone system. The piperidine moiety in the target compound may enhance metabolic stability compared to ethyl pivalate derivatives .
Benzo[d][1,3]dioxol-Containing Compounds
- 3-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid (): A simpler analog lacking heterocyclic complexity but sharing the benzo[d][1,3]dioxol group, which is often linked to serotonin receptor modulation.
- (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide (): Incorporates a thiazole ring instead of triazinone, suggesting divergent biological targets .
Physicochemical Properties
*Estimated based on structural analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
